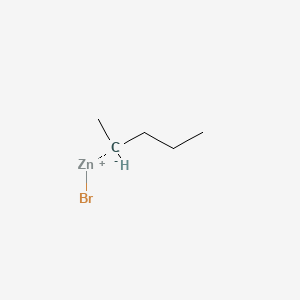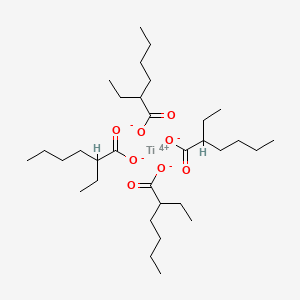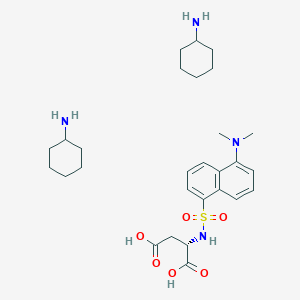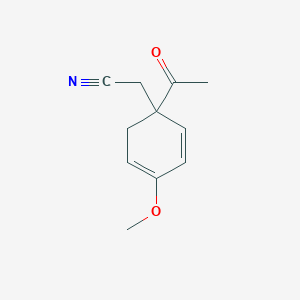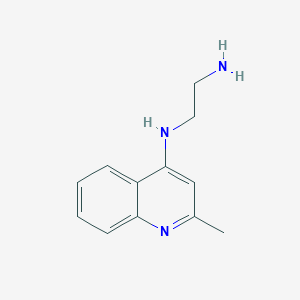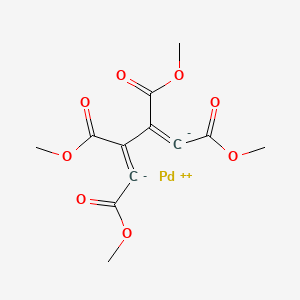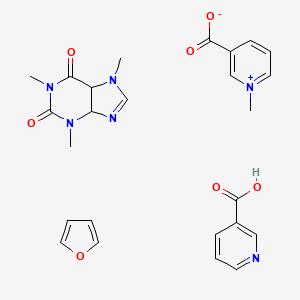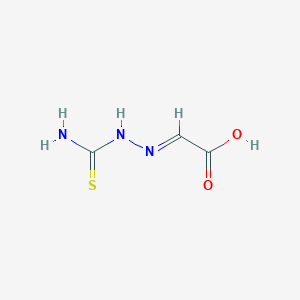![molecular formula C13H20N2O B1599511 N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine CAS No. 857283-92-2](/img/structure/B1599511.png)
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Descripción general
Descripción
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is an organic compound that features a morpholine ring attached to a phenyl group through a methylene bridge, with an additional methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine typically involves the reaction of 3-(morpholin-4-ylmethyl)benzaldehyde with methylamine. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the secondary amine. The reaction can be summarized as follows:
Starting Materials: 3-(morpholin-4-ylmethyl)benzaldehyde and methylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at room temperature.
Reducing Agent: Sodium borohydride is commonly used to reduce the imine intermediate to the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The morpholine ring and the phenyl group contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
N-methylmorpholine: A simpler analog with similar structural features but lacking the phenyl group.
3-(morpholin-4-ylmethyl)benzylamine: Similar structure but without the N-methyl group.
Uniqueness
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is unique due to the presence of both the morpholine ring and the phenyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Propiedades
IUPAC Name |
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-10-12-3-2-4-13(9-12)11-15-5-7-16-8-6-15/h2-4,9,14H,5-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMYRFZAMCXUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428735 | |
| Record name | N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-92-2 | |
| Record name | N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


